N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSMWVAZQPOWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be deconstructed into two primary fragments (Figure 1):
- Furan-2-carboxylic acid : Serves as the acyl donor.
- 6-Cyclopropylpyrimidin-4-ylmethylamine : Provides the heterocyclic backbone.
Key disconnections :
- Amide bond formation between the furan carboxylate and pyrimidine-methylamine.
- Cyclopropane introduction at the pyrimidine C6 position.
- Methyl linker installation between the pyrimidine and amine.
Synthetic Routes
Route 1: Sequential Pyrimidine Functionalization
Step 1: Synthesis of 6-Cyclopropylpyrimidin-4-ylmethanol
Procedure :
- Starting material : 4-Chloro-6-(cyclopropyl)pyrimidine (prepared via cyclopropanation of 4,6-dichloropyrimidine using cyclopropylboronic acid under Suzuki-Miyaura conditions).
- Hydroxymethylation :
Step 2: Oxidation to 6-Cyclopropylpyrimidin-4-ylcarbaldehyde
Conditions :
Step 3: Reductive Amination to 6-Cyclopropylpyrimidin-4-ylmethylamine
Reagents :
Step 4: Amide Coupling with Furan-2-carboxylic Acid
Coupling agents :
| Reagent System | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 92 | |
| EDC/HOBt | CH₂Cl₂ | 0 → 25 | 88 | |
| TBTU/N-methylmorpholine | THF | 60 | 90 |
Optimal protocol :
Route 2: Convergent Assembly via Nucleophilic Aromatic Substitution
Step 1: Synthesis of 4-(Aminomethyl)-6-cyclopropylpyrimidine
Procedure :
- React 4,6-dichloropyrimidine with cyclopropyl Grignard reagent (2 eq) in THF at −78°C → RT.
- Quench with NH₄Cl, extract with EtOAc.
- Yield: 65%.
Step 2: Direct Amidation with Furan-2-carbonyl Chloride
Conditions :
- Furan-2-carbonyl chloride (1.05 eq), pyridine (2 eq) in CH₂Cl₂, 0°C → RT.
- Yield: 82%.
Reaction Optimization
Purification and Characterization
Chromatographic Methods
| Technique | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica gel column | EtOAc/hexanes (1:1) | 0.42 | 98 |
| Preparative HPLC | MeCN/H₂O (70:30) | - | 99.5 |
Industrial-Scale Considerations
Challenges and Solutions
Cyclopropane Ring Stability
Emerging Methodologies
Environmental Impact Assessment
| Metric | Route 1 Score (1–5) | Route 2 Score (1–5) |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 28 |
| E-factor | 45 | 38 |
| Solvent Recovery (%) | 80 | 85 |
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form furan-2-carboxamide derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-carboxamide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Core Structural Features
The compound’s key structural elements include:
- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms.
- Cyclopropyl substituent : A strained three-membered hydrocarbon ring at the pyrimidine’s 6-position.
- Furan-2-carboxamide : A five-membered oxygen-containing heterocycle (furan) linked to a carboxamide group.
Comparison with Alfuzosin-Related Impurities
Alfuzosin hydrochloride, a pharmaceutical agent for benign prostatic hyperplasia, contains structurally related impurities. Notably, Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) shares the furan-2-carboxamide group but differs in its core structure:
- Quinazoline backbone: A fused bicyclic system with methoxy and amino substituents.
- Propylamino linker: A longer chain connecting the quinazoline to the furan carboxamide .
| Parameter | Target Compound | Alfuzosin Impurity A |
|---|---|---|
| Core structure | Pyrimidine | Quinazoline |
| Substituents | Cyclopropyl, methylene bridge | Methoxy, propylamino |
| Molecular weight (g/mol) | 243.26 | Higher (exact value not provided) |
| Pharmacological role | Research chemical | Inactive impurity in drug synthesis |
Comparison with Chromenone-Thiazolidinone Hybrids
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () features:
- Chromenone core: A fused benzopyran system with a ketone group.
- Thiazolidinone ring: A five-membered ring containing nitrogen and sulfur.
While both compounds share the furan-2-carboxamide group, the target compound’s pyrimidine-cyclopropyl system contrasts with the chromenone-thiazolidinone scaffold. This structural divergence suggests distinct biological targets, such as kinase inhibition (pyrimidine-based compounds) versus anti-inflammatory or antimicrobial applications (chromenone hybrids) .
Comparison with Furopyridine Derivatives
A furo[2,3-b]pyridine derivative () synthesized via coupling reactions shares functional groups with the target compound:
- Furopyridine core : A fused furan-pyridine system.
- Pyrimidinyl cyclopropane amine : A cyclopropane-linked pyrimidine, analogous to the target’s cyclopropyl-pyrimidine.
This highlights the prevalence of pyrimidine and furan motifs in medicinal chemistry, particularly in kinase inhibitors. However, the target compound’s simpler structure may offer advantages in synthetic scalability .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a furan ring, a carboxamide group, and a cyclopropylpyrimidine moiety. Its molecular formula is with a molecular weight of 246.27 g/mol. The compound's unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : Preliminary findings indicate potential anticancer effects, possibly through the inhibition of specific cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
The mechanism of action for this compound is believed to involve:
- Targeting Enzymes : The compound may inhibit enzymes involved in critical cellular processes, thereby affecting cell proliferation and survival.
- Receptor Modulation : It could also bind to specific receptors, altering signaling pathways associated with disease processes.
Case Studies
- Anticancer Studies :
- A study evaluated the efficacy of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines, indicating significant cytotoxicity (source: ).
- Antimicrobial Activity :
- Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 12 mm to 25 mm, highlighting its potential as an antimicrobial agent (source: ).
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-methylphenyl)furan-2-carboxamide | Anticancer | 15 µM |
| 5-bromo-N-(3-pyridyl)furan-2-carboxamide | Antimicrobial | MIC 10 µg/mL |
| N-(cyclohexyl)pyridinecarboxamide | Anticancer | 20 µM |
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are crucial for advancing this compound toward clinical use.
Q & A
Q. What are the optimal synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 6-cyclopropylpyrimidine-4-carbaldehyde with furan-2-carboxamide via reductive amination using NaBH(OAc) in dichloromethane under nitrogen .
- Step 2 : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Critical parameters : Temperature control (<40°C), anhydrous conditions, and stoichiometric ratios (1:1.2 amine:aldehyde) to minimize side reactions .
Q. How can researchers characterize the structural features of this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves 3D conformation, bond angles, and cyclopropane ring geometry (e.g., C–C bond lengths ~1.50 Å) .
- NMR spectroscopy : H NMR confirms methylene bridge (δ 4.3–4.5 ppm) and furan protons (δ 7.2–7.8 ppm); C NMR identifies carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (243.2612 g/mol) and isotopic patterns .
Q. What analytical techniques ensure purity and identity during synthesis?
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect impurities .
- TLC : Hexane/ethyl acetate (3:1) for real-time reaction monitoring .
- Elemental analysis : Confirms CHNO composition with <0.4% deviation .
Q. How should stability studies be designed under varying pH conditions?
- Protocol : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Analysis : Use HPLC to quantify degradation products (e.g., hydrolysis of the amide bond at pH <2 or >10) .
- Recommendations : Store in anhydrous DMSO at -20°C for long-term stability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Substituent variation : Replace the cyclopropane group with methyl, trifluoromethyl, or phenyl groups to assess steric/electronic effects on target binding .
- Bioassays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Data interpretation : Correlate IC values with substituent hydrophobicity (ClogP) and polar surface area .
Q. What computational methods predict pharmacokinetics and target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., pyrimidine moiety binding to hinge region) .
- ADMET prediction : SwissADME for bioavailability (Rule of Five compliance) and BBB permeability .
- MD simulations : GROMACS to assess conformational stability over 100 ns trajectories .
Q. How to resolve contradictions in bioactivity data across experimental models?
- Hypothesis testing : Verify if discrepancies arise from assay conditions (e.g., serum interference in cell-based vs. enzymatic assays) .
- Orthogonal validation : Cross-check using SPR (binding affinity) and Western blot (target inhibition) .
- Batch analysis : Re-synthesize compounds and confirm purity via LC-MS to rule out synthetic variability .
Q. What are key considerations for in vivo pharmacological testing?
- Dosing regimen : Start with 10 mg/kg (IP or PO) in rodent models, adjusted based on plasma half-life (t ~3–5 hours) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day repeated-dose studies .
- Metabolite profiling : Use UPLC-QTOF to identify phase I/II metabolites (e.g., hydroxylation at the cyclopropane ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
